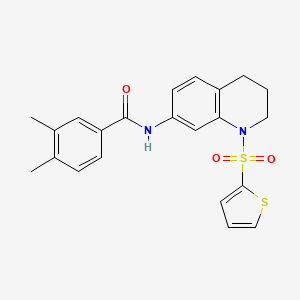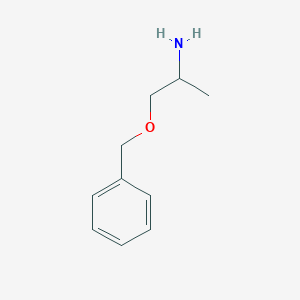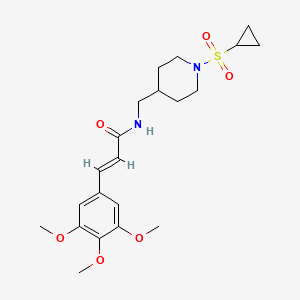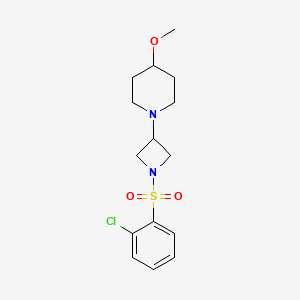
5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, also known as CP-153,035, is a drug compound that has been the subject of extensive research due to its potential therapeutic applications. It is a metabolite of the antidiabetic, Glyburide .
Synthesis Analysis
This compound has been reported as an intermediate in the synthesis of Glyburide . The synthesis of this compound has been reported .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be an intermediate in the synthesis of Glyburide .Physical and Chemical Properties Analysis
The compound has a molecular weight of 410.91. It has a melting point of 209-214 °C (lit.) . The linear formula is ClC6H3(OCH3)CONHCH2C6H4SO2NH2 .Aplicaciones Científicas De Investigación
Neurological and Cognitive Enhancements
Research has shown that compounds structurally related to 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, such as SB-399885, exhibit potent antagonistic activity on the 5-HT6 receptor. This activity has been linked to cognitive enhancements in animal models, including improved spatial learning and memory retention. For instance, SB-399885 has demonstrated the ability to reverse age-related deficits in water maze spatial learning in aged rats, indicating its potential utility in treating cognitive impairments associated with aging and neurodegenerative disorders like Alzheimer's disease (Hirst et al., 2006).
Antiproliferative and Anticancer Activity
Several benzenesulfonamide derivatives, including those with structural similarities to this compound, have been investigated for their antiproliferative properties. Notably, compounds such as 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide have shown significant antiproliferative activity against various cancer cell lines, suggesting their potential as lead compounds in anticancer drug development (Motavallizadeh et al., 2014).
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-25-17-8-7-16(20)13-19(17)27(23,24)21-9-10-22-11-12-26-18(14-22)15-5-3-2-4-6-15/h2-8,13,18,21H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTIYLUOHGPXDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2608448.png)



![(E)-N-(2-chloro-4-nitrophenyl)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2608455.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2608457.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2608458.png)
![1'-Benzyl-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B2608459.png)


![N-(2,3-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2608462.png)
![Methyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2608463.png)
![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)
